Product packaging for 1-(2-Fluorophenyl)ethane-1-thiol(Cat. No.:CAS No. 1152542-65-8)

1-(2-Fluorophenyl)ethane-1-thiol

Cat. No.: B1521302
CAS No.: 1152542-65-8
M. Wt: 156.22 g/mol
InChI Key: PVNNZGBBCBFIDL-UHFFFAOYSA-N
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Description

Contextualizing Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry, the study of organic compounds containing a carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research. numberanalytics.comnumberanalytics.com The unique properties of the fluorine atom, such as its small size and high electronegativity, dramatically alter the physical, chemical, and biological characteristics of an organic molecule upon incorporation. numberanalytics.comnumberanalytics.com The C-F bond is one of the strongest covalent bonds in organic chemistry, lending enhanced thermal and metabolic stability to fluorinated compounds. wikipedia.orgtaylorandfrancis.com

These distinctive properties have led to the widespread application of organofluorine compounds across numerous sectors. wikipedia.org In medicine, the strategic placement of fluorine atoms can improve a drug's metabolic stability, bioavailability, and lipophilicity. numberanalytics.comtaylorandfrancis.com This has resulted in numerous successful pharmaceuticals, including antidepressants, anti-inflammatory drugs, and antibiotics. numberanalytics.comtaylorandfrancis.com Beyond pharmaceuticals, these compounds are integral to materials science, forming the basis of fluoropolymers like Teflon, known for their chemical resistance and thermal stability. numberanalytics.comwikipedia.org They also find use as refrigerants, agrochemicals, surfactants, and specialized reagents for chemical synthesis. numberanalytics.comwikipedia.org With a few rare exceptions, organofluorine compounds are not found in nature, meaning that the vast array of fluorinated molecules in use today are synthetic, originating from the chemical manipulation of fluorine derived from mineral sources. worktribe.com

The Role of Thiols in Modern Organic Synthesis and Materials Science

Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) functional group. sigmaaldrich.com As the sulfur analogs of alcohols, thiols share some chemical similarities but also possess distinct properties that make them highly valuable in synthesis and materials science. britannica.commasterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts due to the greater polarizability of the larger sulfur atom. masterorganicchemistry.com Their conjugate bases, thiolates, are excellent nucleophiles, readily participating in a variety of chemical transformations. masterorganicchemistry.com

In organic synthesis, thiols serve as versatile building blocks. sigmaaldrich.com They can be used to form thioacetals and thioketals from aldehydes and ketones, which are valuable as protecting groups to temporarily mask the reactivity of a carbonyl group. britannica.com The oxidation of thiols leads to the formation of disulfides (R-S-S-R), a linkage that is famously critical for defining the tertiary structure of proteins through bonds between cysteine residues. masterorganicchemistry.comyoutube.com

The utility of thiols extends significantly into materials science. Their strong affinity for the surfaces of noble metals, such as gold, allows for the creation of highly ordered self-assembled monolayers (SAMs). ontosight.ai These SAMs are foundational to advancements in nanoscale electronics, chemical sensors, and biosensors. britannica.comontosight.ai Furthermore, thiols are incorporated into biomedical polymers to create hydrogels, which are three-dimensional polymer networks capable of mimicking natural tissue environments for applications in drug delivery, wound healing, and tissue engineering. sigmaaldrich.com

Specific Research Importance of Chiral 1-(2-Fluorophenyl)ethane-1-thiol

The compound this compound holds particular research interest due to the combination of three key structural features: a fluorinated aromatic ring, a thiol functional group, and a chiral center. The carbon atom attached to the thiol group is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images (enantiomers).

Chirality is a critical consideration in the synthesis of bioactive molecules, as different enantiomers of a drug can exhibit vastly different pharmacological effects. Therefore, chiral molecules like this compound are highly valuable as chiral building blocks for the asymmetric synthesis of more complex, enantiomerically pure target compounds.

The presence of the 2-fluorophenyl group makes this thiol a precursor for synthesizing molecules with potential biological activity. Research into related structures has demonstrated that combining fluorophenyl and heterocyclic fragments is a promising strategy for developing new therapeutic agents. zsmu.edu.ua For instance, derivatives synthesized from the closely related 1-(3-fluorophenyl)ethan-1-one have been explored for their potential anti-inflammatory, antifungal, and antitumor properties. zsmu.edu.ua The synthesis of complex piperazine (B1678402) derivatives, which often exhibit a wide range of pharmacological activities, has also utilized 2-fluorophenyl precursors. researchgate.net This body of research underscores the importance of this compound as a strategic starting material for creating novel compounds in medicinal and agrochemical discovery.

Compound Data

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 1152542-65-8 chemscene.com
Molecular Formula C₈H₉FS chemscene.com
Molecular Weight 156.22 g/mol chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FS B1521302 1-(2-Fluorophenyl)ethane-1-thiol CAS No. 1152542-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNZGBBCBFIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 1 2 Fluorophenyl Ethane 1 Thiol

Conformational Analysis and Potential Energy Surfaces of Fluorophenyl Ethanethiols

The flexibility of the ethylthiol side chain in 1-(2-Fluorophenyl)ethane-1-thiol means that the molecule can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them. libretexts.orgfiveable.me

This is typically done by systematically rotating the dihedral angles of the flexible bonds (e.g., the C-C and C-S bonds in the side chain) and calculating the energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. upenn.edu The minima on the PES correspond to stable conformers (e.g., staggered conformations), while the maxima represent the transition states between them (e.g., eclipsed conformations). fiveable.meupenn.edu

For substituted ethanes, the relative energies of conformers are influenced by steric hindrance and electrostatic interactions between substituent groups. libretexts.org In this compound, the interactions between the fluorine atom, the thiol group, and the phenyl ring would determine the preferred conformation. Low-temperature infrared spectroscopy has been used to identify different conformers of simple thiols like ethanethiol (B150549) and 2-propanethiol, providing experimental data that can be compared with computational predictions. fiveable.me

Illustrative Potential Energy Surface Data for C-C Bond Rotation

The following table is a hypothetical representation of data that could be obtained from a conformational analysis of the C-C bond rotation in this compound.

Dihedral Angle (H-C-C-S)Relative Energy (kcal/mol)Conformation
4.5Eclipsed (TS)
60°0.2Gauche
120°4.2Eclipsed (TS)
180°0.0Anti
240°4.2Eclipsed (TS)
300°0.2Gauche

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict the pathways of its potential reactions, such as oxidation of the thiol group or nucleophilic substitution. researchgate.netnih.gov

This involves identifying the transition state (TS) for a given reaction, which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate. Computational methods can precisely locate the geometry of the TS and calculate its energy. nih.gov

For example, the thiol/disulfide exchange reaction has been studied using high-level theoretical calculations, which supported an SN2 mechanism and revealed that the charge is evenly distributed between the attacking and leaving sulfur atoms in the transition state. nih.gov Similar approaches could be applied to understand the reactivity of this compound with various electrophiles and oxidants. nih.govnih.gov

Solvent Effects and Environmental Interactions in Computational Models

Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is much more computationally intensive.

For a molecule like this compound, the polarity of the solvent would be expected to influence the stability of different conformers and the energies of transition states. For instance, polar solvents might stabilize conformers with a larger dipole moment. Computational studies on other molecules have shown that properties like absorption spectra can be significantly affected by the solvent, and that computational methods can successfully model these solvent-dependent effects. mdpi.comtudelft.nl The interaction between sulfur-containing compounds and various solvents has also been investigated using DFT, revealing the importance of van der Waals interactions. researchgate.net

Chemical Transformations and Reaction Mechanisms of 1 2 Fluorophenyl Ethane 1 Thiol

Oxidation Pathways of the Thiol Moiety

The thiol group of 1-(2-fluorophenyl)ethane-1-thiol is susceptible to oxidation, a common reaction for thiols, leading to the formation of various sulfur-containing compounds. A primary oxidation product is the corresponding disulfide, formed through the coupling of two thiol molecules.

This transformation can be achieved using a range of oxidizing agents. For instance, air oxidation, often facilitated by a base such as triethylamine (B128534) (Et3N) in a solvent like dimethylformamide (DMF), can produce symmetrical disulfides. rsc.org The reaction is notably accelerated by sonication. rsc.org Other methods for disulfide synthesis include the use of hydrogen peroxide with a catalytic amount of iodide or iodine, or employing organoselenide catalysts for aerobic oxidation. organic-chemistry.org

The general reaction for the oxidation of this compound to its disulfide is as follows:

2 R-SH + [O] → R-S-S-R + H₂O Where R = 1-(2-fluorophenyl)ethyl

Further oxidation of the thiol or the disulfide can lead to the formation of sulfenic, sulfinic, and sulfonic acids, depending on the strength of the oxidizing agent and the reaction conditions. For example, geminal dithiols can be oxidized to form cyclic compounds like 1,2,4,5-tetrathianes and 1,2,4-trithiolanes in the presence of oxygen. wikipedia.org

Table 1: Examples of Oxidation Reactions of Thiols

Oxidizing SystemProductReference
Air, Et3N, DMF, SonicationSymmetrical Disulfide rsc.org
H₂O₂, Iodide/Iodine (catalytic)Symmetrical Disulfide organic-chemistry.org
Organoselenide catalyst, AirSymmetrical Disulfide organic-chemistry.org
1-Chlorobenzotriazole (BtCl)Unsymmetrical Disulfide (in presence of another thiol) organic-chemistry.org

Nucleophilic Reactions Involving the Thiolate Anion

The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion. This anion is a potent nucleophile and can participate in a variety of nucleophilic substitution and addition reactions.

The formation of the thiolate anion is a straightforward acid-base reaction:

R-SH + B → R-S⁻ + BH⁺ Where R = 1-(2-fluorophenyl)ethyl and B is a base

This highly nucleophilic thiolate can then react with various electrophiles. For example, it can undergo S-alkylation with alkyl halides to form thioethers. The reactivity of such nucleophilic substitution reactions is influenced by factors like the nature of the leaving group on the electrophile and the solvent used. Studies on related systems, such as the reaction of toluene-p-thiolate with 1,1-diaryl-2-fluoroethylenes, have shown that the rates of these substitutions are significantly dependent on the substituents present on the aromatic rings. rsc.org

The thiolate can also add to electrophilic double and triple bonds, as well as open epoxide rings. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-sulfur bonds.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 2-fluorophenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the directing effects of the two substituents already present on the benzene (B151609) ring: the fluorine atom and the 1-thioeth-1-yl group. libretexts.orglibretexts.org

Fluorine is a halogen and is considered a weakly deactivating group due to its strong inductive electron-withdrawing effect (-I effect). organicchemistrytutor.comlibretexts.org However, it also possesses a lone pair of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org Due to the strong inductive withdrawal, the ortho position is significantly deactivated, making the para position the major site of substitution for fluorobenzene. wikipedia.org

The 1-thioeth-1-yl group (-CH(SH)CH₃) is generally considered an ortho, para-directing group. The sulfur atom has lone pairs of electrons that can be donated to the ring via resonance, thereby activating the ortho and para positions towards electrophilic attack.

When both a fluorine atom and an alkylthio group are present, their combined directing effects will influence the position of the incoming electrophile. The fluorine at position 2 will strongly direct an incoming electrophile to its para position (position 5) and less so to its ortho position (position 3). The 1-thioeth-1-yl group at position 1 will direct to its ortho (position 6) and para (position 4) positions. The ultimate regioselectivity will depend on the relative activating/deactivating strengths of the two groups and steric hindrance. Generally, the group with the stronger activating effect will govern the substitution pattern. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a strong electrophile, often generated with the help of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Preference
-FElectron-withdrawing (-I)Electron-donating (+M)DeactivatingOrtho, Para (Para favored)
-CH(SH)CH₃Electron-donating (+I)Electron-donating (+R)ActivatingOrtho, Para

Stereochemical Implications of Transformations

The carbon atom attached to both the phenyl ring and the thiol group in this compound is a stereocenter. This means the molecule can exist as a pair of enantiomers, (R)-1-(2-fluorophenyl)ethane-1-thiol and (S)-1-(2-fluorophenyl)ethane-1-thiol.

Any chemical transformation involving this stereocenter has the potential to proceed with retention, inversion, or racemization of the stereochemistry. For example, in a nucleophilic substitution reaction where the thiol or thiolate acts as a nucleophile, the stereocenter is maintained. However, if the thiol group is converted to a leaving group and subsequently substituted, the stereochemistry at the benzylic carbon could be affected.

The synthesis of chiral derivatives from such compounds is an active area of research. researchgate.netmagtech.com.cn For instance, the asymmetric addition of reagents to a prochiral precursor can lead to the formation of one enantiomer in excess. mdpi.com The stereochemical outcome of reactions at the benzylic position is crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals or other biologically active molecules. researchgate.net

Furthermore, reactions on the aromatic ring could potentially be influenced by the chirality of the side chain, although this effect is generally weak unless a chiral catalyst or reagent is involved that can interact with the stereocenter.

Applications of 1 2 Fluorophenyl Ethane 1 Thiol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Multistep Synthesis

Currently, there is limited specific information in peer-reviewed literature detailing the direct use of enantiopure 1-(2-Fluorophenyl)ethane-1-thiol as a chiral building block in the multistep synthesis of complex natural products or pharmaceutical agents. The concept of a chiral building block involves incorporating a small, enantiomerically pure molecule into a larger structure, transferring its stereochemical information. While the structure of this compound is suited for this purpose, specific published examples of such applications are not readily found.

Role as a Ligand in Metal-Catalyzed Reactions

The application of this compound as a ligand in metal-catalyzed reactions is another area where specific research is not widely available. Thiol-based ligands are known to coordinate with various transition metals, and their electronic and steric properties can influence the outcome of catalytic transformations, including asymmetric reactions. The fluorine substituent on the phenyl ring would modulate the electronic properties of the sulfur atom, potentially impacting catalytic activity and selectivity. However, documented instances of its use to form specific metal complexes for catalysis are not present in current chemical literature databases.

Precursor to Organosulfur Derivatives (e.g., Thioethers, Disulfides)

The most substantiated application of molecules structurally related to this compound is as a precursor for the synthesis of more complex organosulfur derivatives, particularly thioethers. The thiol group is a versatile functional handle that readily undergoes S-alkylation to form thioether linkages.

This reactivity is demonstrated in the synthesis of various heterocyclic compounds, such as derivatives of 1,2,4-triazole. For instance, a common synthetic route involves the reaction of a 5-(2-fluorophenyl)-4-substituted-4H-1,2,4-triazole-3-thiol with an alkylating agent. This triazole thiol, which contains the core structural elements of the subject compound, is used to build larger molecules with potential biological activity.

One general, illustrative reaction is the S-alkylation of a triazole thiol to produce a thioether, which is a key structural motif in many pharmacologically active compounds. mdpi.comresearchgate.netnih.gov For example, the synthesis of 2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid highlights how a thiol group attached to a 2-fluorophenyl-substituted heterocycle can be functionalized. scbt.com

Table 1: Illustrative Synthesis of a Thioether Derivative

ReactantsReagents & ConditionsProductYieldReference
5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, Chloroacetic acidBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acidNot specified scbt.com
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, 2-Bromo-1-phenylethanoneCesium carbonate, Ethanol, Room Temperature, 24h2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one79% mdpi.com

This table provides examples of S-alkylation reactions on structurally related triazole thiols to demonstrate the fundamental reactivity for forming thioethers.

The formation of disulfides from thiols is a fundamental transformation, typically achieved through mild oxidation. While no specific examples detailing the disulfide formation from this compound are available, the general reaction is well-established.

Stereocontrolled Formation of Complex Molecular Architectures

The potential for this compound to direct the stereocontrolled formation of complex molecular architectures is intrinsically linked to its use as a chiral building block. In principle, the existing stereocenter could influence the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions or Michael reactions, on a substrate derived from it. This would allow for the diastereoselective construction of new stereocenters. However, without specific research demonstrating this application, this remains a theoretical potential rather than a documented use.

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications where a single enantiomer often exhibits the desired therapeutic effect. acs.orgresearchgate.net The asymmetric synthesis of chiral thiols, such as 1-(2-Fluorophenyl)ethane-1-thiol, presents a significant challenge. beilstein-journals.orgnih.gov

Future research will likely focus on developing novel catalytic asymmetric methods to produce this compound with high enantioselectivity. nih.gov This could involve the exploration of new chiral catalysts, including metal complexes with chiral ligands and organocatalysts. nih.gov For instance, chiral phosphoric acids have shown promise in the asymmetric synthesis of other sulfur-containing compounds and could be adapted for this target. acs.orgnih.gov

Key strategies that could be investigated include:

Asymmetric transfer hydrogenation of the corresponding thioketone: While thioketones can be unstable, this remains a direct route to the desired thiol. beilstein-journals.org

Enantioselective nucleophilic addition of a thiolating agent to a prochiral electrophile: This approach would involve the use of a chiral catalyst to control the stereochemistry of the C-S bond formation. nih.gov

Kinetic resolution of a racemic mixture of this compound: This could be achieved using chiral catalysts or enzymes that selectively react with one enantiomer.

A comparison of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Asymmetric Synthetic Routes

Synthetic Route Potential Advantages Potential Challenges
Asymmetric Transfer Hydrogenation Direct route to the final product. Instability of the thioketone precursor. beilstein-journals.org
Enantioselective Nucleophilic Addition High potential for enantioselectivity. nih.gov Identification of a suitable chiral catalyst and thiolating agent.
Kinetic Resolution Applicable to racemic mixtures. Maximum theoretical yield of 50% for one enantiomer.

Integration of Machine Learning in Predictive Modeling for Fluorinated Thiols

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. researchgate.netrsc.org For fluorinated thiols like this compound, ML models could be developed to predict a range of properties, accelerating research and development.

Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, can establish correlations between the chemical structure and biological activity or other properties. researchgate.netwikipedia.orgnih.gov Future research could focus on developing QSAR models for fluorinated thiols to predict their reactivity, toxicity, and potential as enzyme inhibitors. nih.gov

Key areas for the application of machine learning include:

Predicting Physicochemical Properties: ML models can be trained to predict properties such as pKa, redox potential, and solubility. nih.govnih.gov

Reaction Optimization: Algorithms can predict the optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of this compound.

Virtual Screening: ML models can be used to screen virtual libraries of fluorinated thiols to identify candidates with desired properties, such as high binding affinity to a biological target.

The development of these models relies on the availability of large and diverse datasets. researchgate.net Therefore, a concerted effort to synthesize and characterize a range of fluorinated thiols will be crucial for the successful application of machine learning in this area.

Exploration of New Catalytic Applications for this compound

Chiral thiols and their derivatives have found applications as ligands in asymmetric catalysis. acs.orgacs.org The presence of a fluorine atom in this compound can significantly influence its electronic properties and, consequently, the catalytic activity of its metal complexes. rsc.orgrsc.org The electron-withdrawing nature of fluorine can enhance the Lewis acidity of a coordinated metal center, potentially leading to higher catalytic activity and selectivity. rsc.org

Future research should explore the potential of this compound and its derivatives as ligands in a variety of catalytic transformations, including:

Asymmetric Hydrogenation: The chiral environment created by the ligand could enable the enantioselective reduction of prochiral substrates.

Cross-Coupling Reactions: Fluorinated ligands can influence the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. nih.gov

Lewis Acid Catalysis: Metal complexes of the thiol could act as chiral Lewis acids to catalyze a range of reactions, such as Diels-Alder and Friedel-Crafts reactions.

The potential catalytic applications are summarized in Table 2.

Table 2: Potential Catalytic Applications of this compound as a Ligand

Catalytic Reaction Potential Role of the Ligand Expected Outcome
Asymmetric Hydrogenation Creation of a chiral pocket around the metal center. Enantiomerically enriched products.
Cross-Coupling Reactions Modification of the electronic properties of the metal catalyst. nih.gov Improved reaction rates and selectivities.
Lewis Acid Catalysis Formation of a chiral Lewis acid complex. Asymmetric induction in various organic transformations.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques, such as operando spectroscopy, allow for the real-time monitoring of chemical reactions, providing valuable insights into the structure and behavior of reaction intermediates. hidenanalytical.comwikipedia.orgornl.govnumberanalytics.com

For the study of reactions involving this compound, 19F NMR spectroscopy is a particularly powerful tool due to the high sensitivity of the 19F nucleus to its chemical environment. numberanalytics.comnumberanalytics.comacs.org In situ 19F NMR could be used to:

Monitor the progress of the asymmetric synthesis: This would allow for the optimization of reaction conditions in real-time.

Identify and characterize reaction intermediates: This information is critical for elucidating the reaction mechanism. nih.gov

Study the binding of the thiol to a metal center in a catalytic system: This would provide insights into the structure of the active catalyst.

The combination of in situ spectroscopy with computational modeling can provide a comprehensive understanding of the reaction landscape. youtube.com This synergistic approach will be invaluable for advancing the chemistry of fluorinated thiols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)ethane-1-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of halogenated precursors (e.g., 2-fluorophenyl derivatives) with thiourea or thiol-generating reagents. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Continuous flow reactors improve consistency, while column chromatography (silica gel, hexane/ethyl acetate) isolates the product .
    • Critical Note : Impurities like disulfides may form due to thiol oxidation; inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) mitigate this .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiol proton (δ ~1.5–2.5 ppm) is often broad due to exchange broadening. Fluorine substituents cause splitting in aromatic proton signals (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : The S-H stretch (~2550 cm⁻¹) confirms the thiol group, while C-F stretches (~1200 cm⁻¹) verify fluorophenyl substitution .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns revealing loss of SH or fluorophenyl groups .

Q. What are the common impurities formed during synthesis, and how can they be identified and mitigated?

  • Methodological Answer :

  • Byproducts : Disulfides (from thiol oxidation) or unreacted halogenated precursors.
  • Detection : HPLC with UV detection (λ = 254 nm) separates disulfides (retention time ~2–3 minutes longer than the thiol) .
  • Mitigation : Use of antioxidants (e.g., BHT) and rigorous exclusion of oxygen during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across studies?

  • Methodological Answer :

  • Standardization : Calibrate NMR spectrometers using internal standards (e.g., TMS) and control solvent deuteration levels .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .
  • Cross-Study Analysis : Reconcile discrepancies by evaluating solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and temperature variations .

Q. What experimental strategies can elucidate the electronic effects of the fluorine substituent on reactivity?

  • Methodological Answer :

  • Hammett Studies : Compare reaction rates of this compound with analogs (e.g., chloro or unsubstituted phenyl) in nucleophilic substitutions. Fluorine’s electron-withdrawing effect accelerates reactions with electrophiles .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify sulfur’s nucleophilicity and fluorine’s resonance/inductive effects .

Q. How can computational modeling predict the behavior of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Docking Simulations : Model interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina to predict covalent bond formation .
  • MD Simulations : Assess solvent accessibility of the thiol group in aqueous vs. lipid environments to guide reaction pathway design .

Q. What methodologies are recommended for analyzing the potential antimicrobial activity of this compound?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Fluorine enhances membrane penetration, while thiols disrupt redox homeostasis .
  • Enzyme Inhibition Studies : Measure IC₅₀ against cysteine-dependent enzymes (e.g., thioredoxin reductase) via spectrophotometric assays (λ = 412 nm for DTNB reduction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)ethane-1-thiol
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)ethane-1-thiol

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